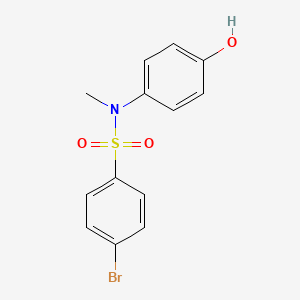

4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide

Description

4-Bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a bromine atom at the para position of the benzene ring and an N-methyl-N-(4-hydroxyphenyl) substitution on the sulfonamide group. Its molecular formula is C₁₃H₁₃BrNO₃S, with a molecular weight of 370.23 g/mol.

Properties

IUPAC Name |

4-bromo-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-15(11-4-6-12(16)7-5-11)19(17,18)13-8-2-10(14)3-9-13/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGMYUDZLFWOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide typically involves the following steps:

Sulfonation: The addition of a sulfonamide group to the benzene ring.

These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination, sulfonation, and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and monitor product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has indicated that sulfonamide derivatives, including 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide, exhibit promising antitumor properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various sulfonamides as potential antitumor agents. The compound's structure allows it to interact effectively with biological targets involved in cancer progression, making it a candidate for further development in oncology .

Antimicrobial Properties

The compound has been explored for its antimicrobial effects. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have demonstrated that modifications to the sulfonamide structure can enhance its efficacy against various bacterial strains, positioning 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide as a potential lead compound in antibiotic development .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other related enzymes, which can be beneficial in treating conditions like glaucoma and edema. The unique substituents on the benzene ring may enhance binding affinity and selectivity towards these enzymes .

Synthesis of Complex Molecules

In synthetic chemistry, 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide serves as a versatile building block for creating more complex molecules. Its reactivity allows chemists to perform further functionalization, leading to the development of novel compounds with tailored properties for pharmaceutical applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Effects

- Bromine Substitution : Bromine at the para position (common in analogs ) increases molecular weight and polarizability, enhancing van der Waals interactions. However, it may reduce solubility in aqueous media.

- N-Substituents :

- The N-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like ethyl (e.g., 5a in ).

- The N-(4-hydroxyphenyl) group introduces hydrogen-bonding capacity, contrasting with analogs like 4-bromo-N-(4-ethoxyphenyl)-N-ethylbenzenesulfonamide, where the ethoxy group prioritizes lipophilicity over solubility .

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to ethoxy or bromophenyl analogs .

- Melting Points : Analogs such as N-(4-Hydroxyphenyl)benzenesulfonamide exhibit well-defined crystalline structures (melting points ~200–220°C) due to intermolecular hydrogen bonding , while brominated derivatives likely have higher melting points due to increased molecular rigidity.

Research Findings and Trends

Hydrogen Bonding vs. Lipophilicity :

- The hydroxyl group in the target compound improves solubility but may reduce membrane permeability compared to ethoxy or bromophenyl analogs .

- Bromine enhances interaction with hydrophobic pockets in proteins, as seen in halogen-bonding motifs .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to those in , where bromination and sulfonamide coupling are key steps.

Biological Relevance :

- Sulfonamides with N-aryl substitutions are prevalent in drug discovery (e.g., diuretics, antibiotics). The target compound’s dual substitution (methyl and hydroxyphenyl) offers a balance between steric effects and solubility, making it a candidate for further pharmacological screening.

Biological Activity

4-Bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide includes a bromine atom, a hydroxyphenyl group, and a sulfonamide moiety. The presence of these functional groups contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of sulfonamides, including 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide, is primarily attributed to their ability to inhibit specific enzymes or receptors. The sulfonamide group can interact with target proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor signaling pathways. Preliminary studies suggest that this compound may exert its effects through the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Anti-inflammatory Activity

Recent studies have demonstrated that 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide exhibits significant anti-inflammatory properties. In vitro assays using RAW 264.7 macrophages showed that the compound inhibited the production of NO and prostaglandin E2 (PGE2), two key mediators of inflammation.

Table 1: Inhibition of NO and PGE2 Production

| Compound | NO Inhibition (%) | PGE2 Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 4-Bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide | 68.66% | 61.28% | 5.06 |

| Control (NS398) | 70% | 65% | N/A |

The IC50 values indicate the concentration required to inhibit 50% of the target activity, highlighting the potency of this compound in modulating inflammatory responses .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. Notably, it demonstrated cytotoxic effects on human osteosarcoma cells (MG-63) and breast cancer cells (MDA-MB-231). The mechanism appears to involve apoptosis induction and inhibition of cell migration.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | % Viability at 100 µM | IC50 (µM) |

|---|---|---|

| MG-63 | 30% | 15 |

| MDA-MB-231 | 25% | 12 |

These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment by targeting cell viability and migration .

Case Studies

A detailed case study involving the application of 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide in an animal model demonstrated its efficacy in reducing tumor size and inflammatory markers. Mice treated with the compound showed a significant decrease in tumor volume compared to control groups.

Case Study Summary:

- Model: Mouse xenograft model

- Treatment: Daily administration of the compound at varying doses

- Outcome: Significant reduction in tumor size (p < 0.01) and inflammatory cytokines

This case study underscores the potential for further development into clinical applications .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via catalytic hydroamination of alkynyl sulfonamide intermediates, as demonstrated in Et₂Zn-catalyzed intramolecular reactions . Optimization involves adjusting catalyst loading (e.g., 10 mol% Et₂Zn), solvent choice (e.g., ethanol or hexane for crystallization), and reaction time (typically 12–24 hours). Key intermediates are characterized using H/C NMR, FT-IR, and HRMS to confirm regioselectivity and purity . For brominated analogs, halogenation steps using iodine or silver sulfate may precede sulfonamide formation .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

- Answer : Multinuclear NMR (H, C) is essential for verifying substituent positions and methyl group integration. FT-IR identifies sulfonamide S=O stretches (~1372 cm) and hydroxyl groups (~3259 cm) . Mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+Na] at m/z 447.9967 vs. calculated 447.9977) . Purity is assessed via melting point analysis (e.g., 133–134°C for crystalline derivatives) and HPLC with UV detection .

Advanced Research Questions

Q. How do intermolecular interactions and crystal packing influence the compound’s physicochemical properties?

- Answer : X-ray crystallography reveals that N–H⋯O and O–H⋯O hydrogen bonds stabilize the sulfonamide’s solid-state structure, with bond lengths (e.g., 2.85–3.02 Å) and angles consistent with related derivatives . These interactions affect solubility and thermal stability, as seen in TGA/DSC studies showing decomposition above 250°C . Eclipsed or staggered packing modes (observed in COFs) may further modulate porosity, though this requires validation via powder XRD .

Q. What experimental strategies address contradictions in biological activity data for sulfonamide derivatives?

- Answer : Discrepancies in antimicrobial or anticancer assays can arise from impurities or stereochemical variations. Orthogonal validation methods include:

- Dose-response curves to establish IC consistency across cell lines .

- SAR studies : Systematic substitution of the bromo or hydroxyl groups (e.g., replacing Br with Cl or CF) to isolate electronic effects .

- Purity checks : Re-characterization via H NMR and LC-MS after biological testing to rule out degradation .

Q. How can computational modeling elucidate the electronic effects of substituents on reactivity and binding affinity?

- Answer : Density Functional Theory (DFT) calculations assess the electron-withdrawing nature of the bromo group, which polarizes the sulfonamide moiety and influences nucleophilic attack sites . Molecular docking (e.g., AutoDock Vina) predicts binding to target proteins (e.g., carbonic anhydrase), with binding energies correlated to experimental IC values . Hammett σ constants quantify substituent effects on reaction rates in SNAr mechanisms .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for halogenation steps to avoid side reactions .

- Crystallography : Use slow evaporation from hexane/ethyl acetate to grow diffraction-quality crystals .

- Data Analysis : Employ multivariate statistics (e.g., PCA) to resolve overlapping spectral signals in complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.